Cas no 2757925-61-2 (2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide)

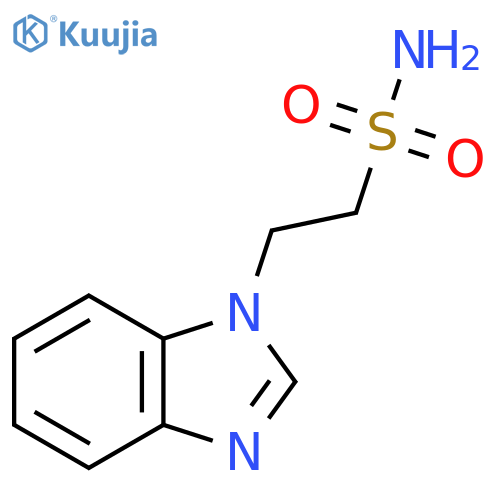

2757925-61-2 structure

商品名:2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- EN300-37104491

- 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide

- 2757925-61-2

-

- インチ: 1S/C9H11N3O2S/c10-15(13,14)6-5-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2,(H2,10,13,14)

- InChIKey: ZIQKSBBYVUSFMI-UHFFFAOYSA-N

- ほほえんだ: S(CCN1C=NC2C=CC=CC1=2)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 225.05719778g/mol

- どういたいしつりょう: 225.05719778g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 312

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37104491-0.25g |

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide |

2757925-61-2 | 0.25g |

$708.0 | 2023-07-06 | ||

| Enamine | EN300-37104491-0.1g |

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide |

2757925-61-2 | 0.1g |

$678.0 | 2023-07-06 | ||

| Enamine | EN300-37104491-0.5g |

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide |

2757925-61-2 | 0.5g |

$739.0 | 2023-07-06 | ||

| Enamine | EN300-37104491-1.0g |

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide |

2757925-61-2 | 1.0g |

$770.0 | 2023-07-06 | ||

| Enamine | EN300-37104491-5.0g |

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide |

2757925-61-2 | 5.0g |

$2235.0 | 2023-07-06 | ||

| Enamine | EN300-37104491-0.05g |

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide |

2757925-61-2 | 0.05g |

$647.0 | 2023-07-06 | ||

| Enamine | EN300-37104491-10.0g |

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide |

2757925-61-2 | 10.0g |

$3315.0 | 2023-07-06 | ||

| Enamine | EN300-37104491-2.5g |

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide |

2757925-61-2 | 2.5g |

$1509.0 | 2023-07-06 |

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

2757925-61-2 (2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide) 関連製品

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬